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molecular formula C7H9N3O4 B1604479 (R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol CAS No. 681491-16-7

(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol

Cat. No. B1604479
M. Wt: 199.16 g/mol
InChI Key: UYEAVRLFLZMBSY-SSDOTTSWSA-N
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Patent
US08293734B2

Procedure details

Trifluoroacetic acid (25.4 mL, 0.342 mol) was added dropwise to a stirred mixture of 2-({[4-(benzyloxy)benzyl]oxy}methyl)-2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole (26) (see Example 2Z) (2.53 g, 6.40 mmol) and anisole (7.0 mL, 64 mmol) in CH2Cl2 (100 mL) (water bath cooling). After stirring at room temperature for 4 h, the solvents were removed by blowing under a stream of N2. The oily residue was treated with excess solid NaHCO3, then diluted with 15% MeOH/CH2Cl2 (100 mL), and the mixture was stirred at room temperature for 30 min and then filtered. The filtrate was evaporated to dryness and the residue was chromatographed on silica gel. Elution with 0-1% MeOH/CH2Cl2 firstly gave foreruns, and then further elution with 1-2% MeOH/CH2Cl2 gave (2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol (101) (reported by Tsubouchi et al., WO 2004033463A1 via 3 steps, starting from 2-chloro-4(5)-nitroimidazole (81) and 2-[methoxymethoxy)methyl]-2-methyloxirane) (1.215 g, 95%) as a cream solid: mp (MeOH/CH2Cl2/hexane) 174-176° C.; 1H NMR [(CD3)2SO] δ 8.09 (s, 1H), 5.41 (t, J=5.7 Hz, 1H), 4.24 (d, J=10.6 Hz, 1H), 4.03 (d, J=10.7 Hz, 1H), 3.64 (dd, J=12.2, 5.6 Hz, 1H), 3.54 (dd, J=12.2, 5.9 Hz, 1H), 1.51 (s, 3H). Anal. (C7H9N3O4) C, H, N.
Quantity
25.4 mL
Type
reactant
Reaction Step One
Name
2-({[4-(benzyloxy)benzyl]oxy}methyl)-2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC1C=CC(C[O:21][CH2:22][C:23]2([CH3:34])[O:27][C:26]3=[N:28][C:29]([N+:31]([O-:33])=[O:32])=[CH:30][N:25]3[CH2:24]2)=CC=1)C1C=CC=CC=1.C1(OC)C=CC=CC=1>C(Cl)Cl>[CH3:34][C:23]1([CH2:22][OH:21])[O:27][C:26]2=[N:28][C:29]([N+:31]([O-:33])=[O:32])=[CH:30][N:25]2[CH2:24]1

Inputs

Step One
Name
Quantity
25.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
2-({[4-(benzyloxy)benzyl]oxy}methyl)-2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Quantity
2.53 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(COCC2(CN3C(O2)=NC(=C3)[N+](=O)[O-])C)C=C1
Name
Quantity
7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed
ADDITION
Type
ADDITION
Details
The oily residue was treated with excess solid NaHCO3
ADDITION
Type
ADDITION
Details
diluted with 15% MeOH/CH2Cl2 (100 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
Elution with 0-1% MeOH/CH2Cl2 firstly gave foreruns
WASH
Type
WASH
Details
further elution with 1-2% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(CN2C(O1)=NC(=C2)[N+](=O)[O-])CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08293734B2

Procedure details

Trifluoroacetic acid (25.4 mL, 0.342 mol) was added dropwise to a stirred mixture of 2-({[4-(benzyloxy)benzyl]oxy}methyl)-2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole (26) (see Example 2Z) (2.53 g, 6.40 mmol) and anisole (7.0 mL, 64 mmol) in CH2Cl2 (100 mL) (water bath cooling). After stirring at room temperature for 4 h, the solvents were removed by blowing under a stream of N2. The oily residue was treated with excess solid NaHCO3, then diluted with 15% MeOH/CH2Cl2 (100 mL), and the mixture was stirred at room temperature for 30 min and then filtered. The filtrate was evaporated to dryness and the residue was chromatographed on silica gel. Elution with 0-1% MeOH/CH2Cl2 firstly gave foreruns, and then further elution with 1-2% MeOH/CH2Cl2 gave (2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol (101) (reported by Tsubouchi et al., WO 2004033463A1 via 3 steps, starting from 2-chloro-4(5)-nitroimidazole (81) and 2-[methoxymethoxy)methyl]-2-methyloxirane) (1.215 g, 95%) as a cream solid: mp (MeOH/CH2Cl2/hexane) 174-176° C.; 1H NMR [(CD3)2SO] δ 8.09 (s, 1H), 5.41 (t, J=5.7 Hz, 1H), 4.24 (d, J=10.6 Hz, 1H), 4.03 (d, J=10.7 Hz, 1H), 3.64 (dd, J=12.2, 5.6 Hz, 1H), 3.54 (dd, J=12.2, 5.9 Hz, 1H), 1.51 (s, 3H). Anal. (C7H9N3O4) C, H, N.
Quantity
25.4 mL
Type
reactant
Reaction Step One
Name
2-({[4-(benzyloxy)benzyl]oxy}methyl)-2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC1C=CC(C[O:21][CH2:22][C:23]2([CH3:34])[O:27][C:26]3=[N:28][C:29]([N+:31]([O-:33])=[O:32])=[CH:30][N:25]3[CH2:24]2)=CC=1)C1C=CC=CC=1.C1(OC)C=CC=CC=1>C(Cl)Cl>[CH3:34][C:23]1([CH2:22][OH:21])[O:27][C:26]2=[N:28][C:29]([N+:31]([O-:33])=[O:32])=[CH:30][N:25]2[CH2:24]1

Inputs

Step One
Name
Quantity
25.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
2-({[4-(benzyloxy)benzyl]oxy}methyl)-2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole
Quantity
2.53 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(COCC2(CN3C(O2)=NC(=C3)[N+](=O)[O-])C)C=C1
Name
Quantity
7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed
ADDITION
Type
ADDITION
Details
The oily residue was treated with excess solid NaHCO3
ADDITION
Type
ADDITION
Details
diluted with 15% MeOH/CH2Cl2 (100 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
Elution with 0-1% MeOH/CH2Cl2 firstly gave foreruns
WASH
Type
WASH
Details
further elution with 1-2% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(CN2C(O1)=NC(=C2)[N+](=O)[O-])CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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